molecular formula C16H13NO2S2 B11661675 (5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11661675
M. Wt: 315.4 g/mol
InChI Key: BANRPOCAYKWTNY-GXDHUFHOSA-N
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Description

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylfuran moiety, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-phenylfuran-2-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiazolidinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidinone derivatives

    Substitution: Substituted phenylfuran derivatives

Scientific Research Applications

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In medicinal applications, the compound may exert its effects by inhibiting specific enzymes or receptors involved in disease processes. For example, its potential anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Phenylfuran derivatives: Compounds with similar phenylfuran moieties but different functional groups.

Uniqueness

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13NO2S2/c1-2-17-15(18)14(21-16(17)20)10-12-8-9-13(19-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3/b14-10+

InChI Key

BANRPOCAYKWTNY-GXDHUFHOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S

Origin of Product

United States

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